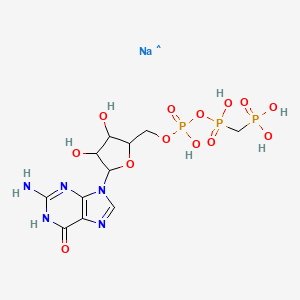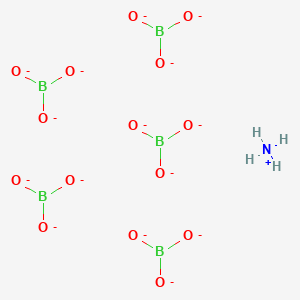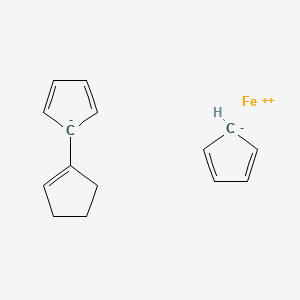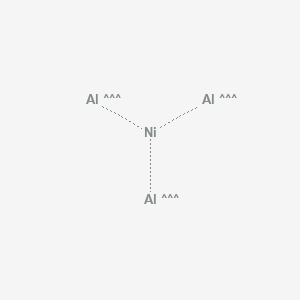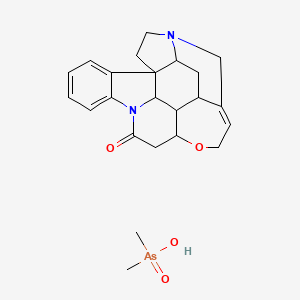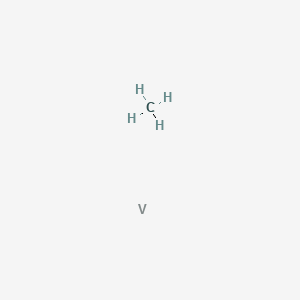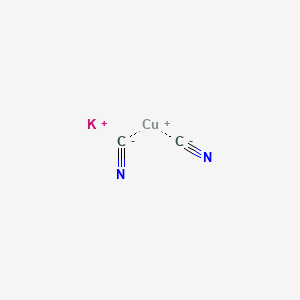
Diphenyl(1,5-cyclooctadiene)platinum(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl(1,5-cyclooctadiene)platinum(II) is an organometallic compound with the molecular formula C20H22Pt. It is commonly used in various chemical applications due to its unique properties. The compound consists of a platinum atom coordinated to two phenyl groups and a 1,5-cyclooctadiene ligand, forming a stable complex .
准备方法
Synthetic Routes and Reaction Conditions
Diphenyl(1,5-cyclooctadiene)platinum(II) can be synthesized through the reaction of platinum(II) chloride with 1,5-cyclooctadiene and diphenylmagnesium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of diphenyl(1,5-cyclooctadiene)platinum(II) generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of automated reactors and controlled environments ensures the consistency and purity of the product .
化学反应分析
Types of Reactions
Diphenyl(1,5-cyclooctadiene)platinum(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(IV) complexes.
Reduction: It can be reduced back to platinum(0) complexes.
Substitution: The phenyl groups or the 1,5-cyclooctadiene ligand can be substituted with other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve phosphines, amines, or other organic ligands under mild conditions
Major Products
Oxidation: Platinum(IV) complexes.
Reduction: Platinum(0) complexes.
Substitution: Various platinum(II) complexes with different ligands
科学研究应用
Diphenyl(1,5-cyclooctadiene)platinum(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying platinum-DNA interactions.
Medicine: Explored for its anticancer properties, particularly in the development of platinum-based chemotherapeutic agents.
Industry: Utilized in the production of electronic materials, such as thin films and coatings .
作用机制
The mechanism of action of diphenyl(1,5-cyclooctadiene)platinum(II) involves the coordination of the platinum center to various molecular targets. In biological systems, it can bind to DNA, leading to the formation of platinum-DNA adducts that interfere with DNA replication and transcription. This mechanism is similar to that of other platinum-based drugs, such as cisplatin .
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapeutic agent.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer
Uniqueness
Diphenyl(1,5-cyclooctadiene)platinum(II) is unique due to its specific ligand arrangement, which provides distinct reactivity and stability compared to other platinum complexes.
属性
CAS 编号 |
12277-88-2 |
|---|---|
分子式 |
C20H22Pt |
分子量 |
457.5 g/mol |
IUPAC 名称 |
benzene;cycloocta-1,5-diene;platinum(2+) |
InChI |
InChI=1S/C8H12.2C6H5.Pt/c1-2-4-6-8-7-5-3-1;2*1-2-4-6-5-3-1;/h1-2,7-8H,3-6H2;2*1-5H;/q;2*-1;+2 |
InChI 键 |
GGVUMOXWZYBTLY-UHFFFAOYSA-N |
SMILES |
C1CC=CCCC=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Pt+2] |
规范 SMILES |
C1CC=CCCC=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Pt+2] |
同义词 |
DIPHENYL(1,5-CYCLOOCTADIENE) PLATINUM(II) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


